

(3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin Lactone-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(3R,5R)-Rosuvastatin Lactone-d6**, a critical impurity and metabolite of Rosuvastatin. This document outlines its formation, synthesis, and analytical characterization, offering detailed experimental protocols and data for laboratory use.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower cholesterol levels. During its synthesis, storage, and metabolism, various related substances or impurities can form. Among these, the lactone form of Rosuvastatin is a major degradation product, particularly under acidic conditions. The deuterated analogue, (3R,5R)-Rosuvastatin Lactone-d6, serves as an essential internal standard for highly sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Rosuvastatin and its metabolites in biological matrices. Understanding the profile of this impurity is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products.

(3R,5R)-Rosuvastatin Lactone-d6 is chemically identified as N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[1].

Formation of Rosuvastatin Lactone





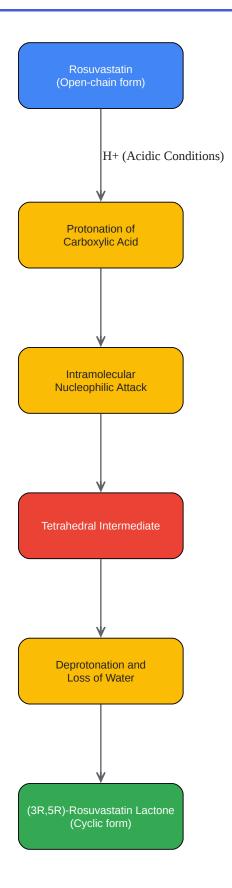


The primary mechanism for the formation of Rosuvastatin lactone is through an intramolecular esterification of the rosuvastatin acid. This reaction is significantly accelerated in an acidic environment[2]. The carboxylic acid group at one end of the heptenoic acid side chain reacts with the hydroxyl group at the C5 position to form a stable six-membered lactone ring.

In biological systems, the formation of rosuvastatin lactone can also occur as a metabolic process. While rosuvastatin undergoes limited metabolism, one of the identified metabolites is the lactone. This biotransformation can be mediated by UDP-glucuronosyltransferases (UGTs) to form a glucuronide intermediate, which then facilitates the lactonization process[3][4].

Below is a diagram illustrating the acid-catalyzed intramolecular cyclization of Rosuvastatin to its lactone form.





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Caption: Acid-catalyzed formation of Rosuvastatin Lactone.



Synthesis of (3R,5R)-Rosuvastatin Lactone-d6

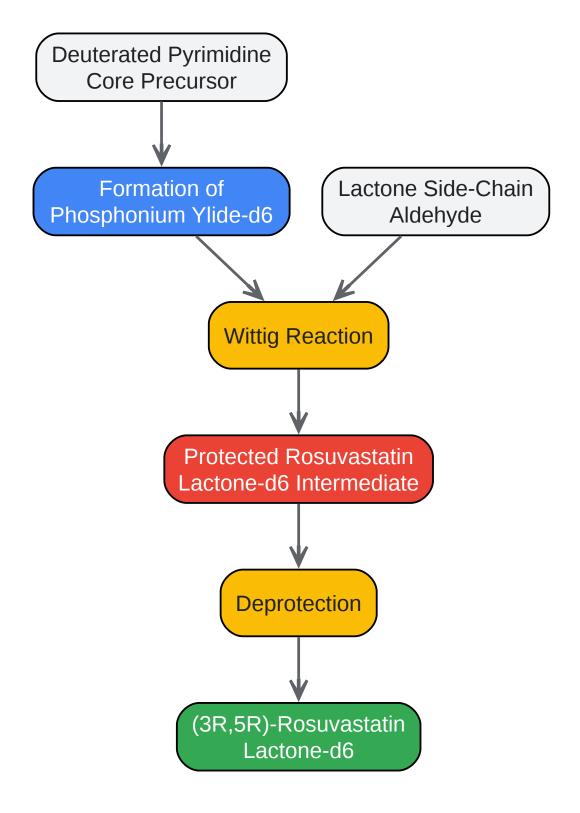
While a specific, detailed protocol for the synthesis of the deuterated lactone is not readily available in public literature, its preparation would logically follow the established synthetic routes for Rosuvastatin and its non-deuterated lactone, starting with deuterated precursors. A general approach involves a Wittig reaction to construct the pyrimidine core, followed by steps to form the lactonized side chain[5][6][7].

The synthesis workflow would likely involve:

- Preparation of a deuterated phosphonium ylide intermediate containing the pyrimidine core.
- Wittig reaction with an appropriately functionalized aldehyde to form the carbon framework.
- Subsequent chemical transformations to introduce the necessary functional groups and induce lactonization.

Below is a generalized workflow for the synthesis.





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Caption: General synthetic workflow for Rosuvastatin Lactone-d6.

Forced Degradation Studies



Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Rosuvastatin is known to be labile under acidic and photolytic conditions, while it shows relative stability under basic, neutral, oxidative, and thermal stress[8]. The lactone is a major degradant under acidic conditions.

Experimental Protocols for Forced Degradation

The following are representative protocols for conducting forced degradation studies on Rosuvastatin to generate the lactone impurity.

Table 1: Experimental Protocols for Forced Degradation of Rosuvastatin

Stress Condition	Reagent/Condi tion	Temperature	Duration	Reference
Acid Hydrolysis	0.2 M HCI	80°C	20 hours	[9]
Oxidative	0.5% H ₂ O ₂	80°C	20 hours	[9]
Photolytic	1.2 x 10 ⁹ lux/h	Ambient	-	[9]
Thermal	Dry Heat	100°C	24 hours	[9]

Note: The extent of degradation and the profile of impurities can vary based on the specific conditions and the formulation.

Quantitative Data from Forced Degradation

The formation of Rosuvastatin Lactone is most significant under acidic stress. The table below summarizes typical degradation percentages observed in forced degradation studies.

Table 2: Summary of Rosuvastatin Degradation and Lactone Formation



Stress Condition	Rosuvastatin Degradation (%)	Major Impurities Formed	Reference
Acid Hydrolysis	Varies (e.g., ~33.67%)	Lactone, Anti-isomer	[10][11]
Alkali Hydrolysis	Varies (e.g., ~76.84%)	Degradation products other than lactone	[10]
Oxidative	Varies (e.g., ~14.41%)	Oxidative adducts	[10]
Thermal	Minimal	Minimal degradation	[10]
Photolytic	Significant	Photodegradation products	[9]

Analytical Methodologies

The accurate detection and quantification of (3R,5R)-Rosuvastatin Lactone-d6 as an impurity or an internal standard require robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed.

Experimental Protocol for UPLC Analysis

A stability-indicating UPLC method is crucial for separating Rosuvastatin from its impurities, including the lactone.

Table 3: UPLC Method for Rosuvastatin and its Impurities



Parameter	Condition	Reference
Column	Acquity BEH C18 (100 mm x 2.1 mm, 1.7 μm)	[12]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in water	[12]
Mobile Phase B	Methanol	[12]
Flow Rate	0.3 mL/min	[12]
Column Temperature	40°C	[12]
Detection Wavelength	240 nm	[12]
Injection Volume	7 μL	[12]

This method has been shown to effectively separate Rosuvastatin from its anti-isomer, 5-oxo impurity, and the lactone impurity within a reasonable run time[12].

Quantitative Performance

The performance of analytical methods is evaluated through validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.

Table 4: Quantitative Performance of an HPLC Method for Rosuvastatin Lactone

Parameter	Value	Reference
Limit of Detection (LOD)	0.01 μg/mL	[13]
Limit of Quantification (LOQ)	0.04 μg/mL	[13]
Linearity Range	0.04 - 3.01 μg/mL	[13]
Correlation Coefficient (r²)	> 0.997	[13]

The use of **(3R,5R)-Rosuvastatin Lactone-d6** as an internal standard in such methods allows for precise quantification by correcting for variations in sample preparation and instrument response.



Conclusion

(3R,5R)-Rosuvastatin Lactone-d6 is a key molecule in the development and quality control of Rosuvastatin. As a major degradation product, understanding its formation under various stress conditions is vital for formulation development and stability testing. Furthermore, its use as a deuterated internal standard is indispensable for accurate bioanalytical quantification. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with Rosuvastatin and its related compounds.

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